4-(diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-3-21(4-2)29(26,27)14-8-5-12(6-9-14)17(23)20-18-19-15-10-7-13(22(24)25)11-16(15)28-18/h5-11H,3-4H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXIJYOBNPXASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 434.49 g/mol. Its structure includes a benzamide core linked to a nitrobenzothiazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.49 g/mol |
| InChI Key | XQXIJYOBNPXASW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group in the benzothiazole structure is known to undergo reduction, potentially leading to the formation of reactive intermediates that can disrupt cellular processes such as DNA synthesis and protein function. This mechanism has been implicated in both antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives demonstrate potent activity against various bacterial strains and fungi.
- Case Study : A study on related benzothiazole derivatives reported EC50 values below 10 µg/mL against several fungi, indicating strong antifungal potential .
Anticancer Potential
In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Research Findings : A study demonstrated that compounds with similar structures inhibited tumor cell growth by disrupting mitochondrial function and inducing oxidative stress .
Efficacy Against Specific Pathogens
The efficacy of this compound against specific pathogens has been documented in various studies:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Strong Inhibition |
| Candida albicans | Moderate Inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The 6-nitro substituent in the target compound distinguishes it from analogs with other electron-withdrawing or donating groups. Key comparisons include:
- Nitro vs. Methylsulfonyl () : The nitro group (electron-withdrawing) may enhance DNA gyrase inhibition compared to methylsulfonyl, which is bulkier and less electronically active.
- Nitro vs.
- Nitro vs.
Sulfamoyl Group Variations
The diethylsulfamoyl group in the target compound contrasts with other sulfamoyl derivatives:
- Diethyl vs.
- Bis(2-methoxyethyl) () : Polar methoxy groups may improve aqueous solubility but reduce bioavailability in hydrophobic environments.
Research Findings and Implications
- Nitro Group Superiority : Nitro-substituted benzothiazoles (e.g., BTC-r) consistently outperform methoxy or methylsulfonyl analogs in antimicrobial assays, likely due to electronic effects .
- Sulfamoyl Role : Diethylsulfamoyl groups optimize lipophilicity for cellular uptake without compromising solubility, a critical factor in drug design .
- Unresolved Questions : The exact MIC values and in vivo efficacy of the target compound remain unstudied, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
